2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
Overview
Description
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of benzyl, bromobenzenesulfonamido, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with benzylamine to form N-benzyl-4-bromobenzenesulfonamide.
Acylation reaction: The intermediate is then reacted with 2,5-dimethoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science: Possible applications in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-bromobenzenesulfonamide
- 2,5-dimethoxyphenylacetic acid
- N-benzyl-4-bromobenzenesulfonyl chloride
Uniqueness
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from its individual components and other similar compounds.
Properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2,5-dimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O5S/c1-30-19-10-13-22(31-2)21(14-19)25-23(27)16-26(15-17-6-4-3-5-7-17)32(28,29)20-11-8-18(24)9-12-20/h3-14H,15-16H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEBPILTWJKARA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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